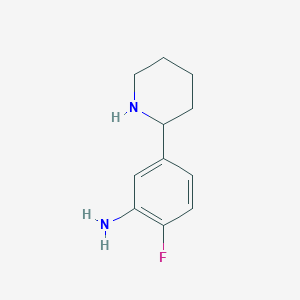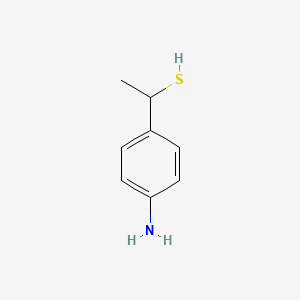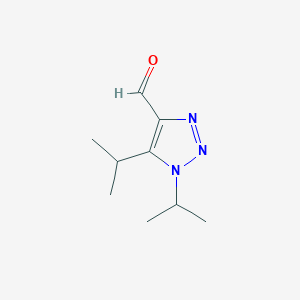
1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reactants: Triazole intermediate and a formylating agent such as DMF-DMA (dimethylformamide dimethyl acetal).
- Conditions: Solvent such as dichloromethane, room temperature.
Industrial Production Methods
Industrial production of 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring.
-
Step 1: Formation of Azide Intermediate
- Reactants: Sodium azide and an appropriate alkyl halide.
- Conditions: Solvent such as DMF (dimethylformamide), temperature around 50-60°C.
-
Step 2: Cycloaddition Reaction
- Reactants: Azide intermediate and an alkyne.
- Catalyst: Copper(I) iodide.
- Conditions: Solvent such as THF (tetrahydrofuran), room temperature.
化学反応の分析
Types of Reactions
1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvent like ethanol, elevated temperature.
Major Products Formed
Oxidation: 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are crucial for cellular processes.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication and repair mechanisms.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure but different substituents.
1,5-Bis(phenyl)-1H-1,2,3-triazole: A compound with phenyl groups instead of isopropyl groups.
1,5-Bis(methyl)-1H-1,2,3-triazole: A compound with methyl groups instead of isopropyl groups.
Uniqueness
1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
1,5-di(propan-2-yl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H15N3O/c1-6(2)9-8(5-13)10-11-12(9)7(3)4/h5-7H,1-4H3 |
InChIキー |
BYXSAQIWCGNJDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=NN1C(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


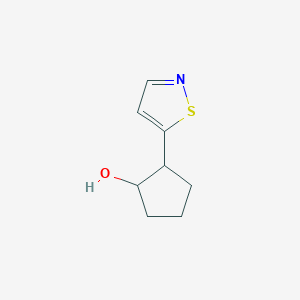
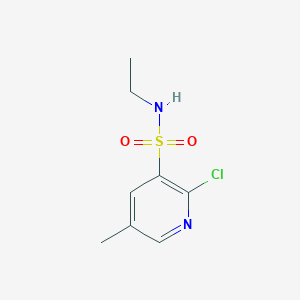
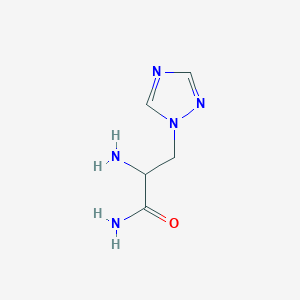
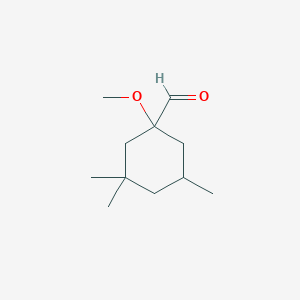
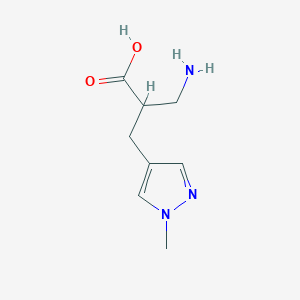
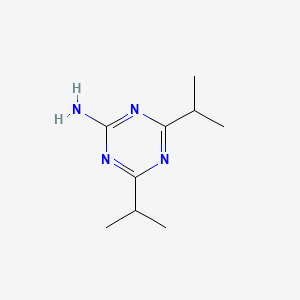
![3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13318683.png)
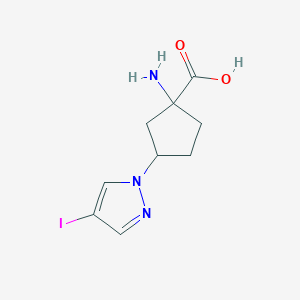
![2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13318691.png)


![3-Bromo-2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13318706.png)
